1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid
Description
“1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid” is a piperidine-based compound featuring three key functional groups:
- A tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, which enhances solubility and stabilizes the amine during synthetic processes.
- A 4-methylpiperazin-1-yl substituent at the 5-position of the piperidine ring, introducing a secondary amine moiety that may influence solubility and biological interactions.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting drugs, given the prevalence of piperidine and piperazine scaffolds in medicinal chemistry .
Properties
Molecular Formula |
C16H29N3O4 |
|---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H29N3O4/c1-16(2,3)23-15(22)19-10-12(14(20)21)9-13(11-19)18-7-5-17(4)6-8-18/h12-13H,5-11H2,1-4H3,(H,20,21) |
InChI Key |
VVWDHXQYWKHHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N2CCN(CC2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Piperidine-3-carboxylic Acid Synthesis
A common precursor is 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, which can be synthesized by catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate followed by Boc-protection.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation | Dimethyl pyridine-3,5-dicarboxylate, Rhodium on carbon catalyst, H2 (5 atm), MeOH, room temp 3 hr + 50°C 12 hr | High (not specified) | Converts pyridine dicarboxylate to piperidine derivative |
| Boc Protection | Triethylamine, di-tert-butyl dicarbonate, ethanol, ice-cooling, room temp 12 hr | 70-80% | Protects piperidine nitrogen as Boc |
This sequence yields (3R,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid, a key intermediate for further functionalization.
Introduction of the 4-Methylpiperazin-1-yl Group
The 4-methylpiperazine moiety is introduced via nucleophilic substitution or amide coupling reactions. A typical approach involves activating the carboxylic acid or ester at position 5 or 3 of the piperidine ring and coupling with 4-methylpiperazine.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Coupling | 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, 4-methylpiperazine, coupling agents (e.g., EDC·HCl, HOBt), triethylamine, dichloromethane, room temp, 5-10 hr | 70-88% | Carbodiimide-mediated amide bond formation |
| Alternative | Isobutyl chloroformate activation, N-methylmorpholine base, THF, -10°C to RT, then 4-methylpiperazine addition | ~73% | Mixed anhydride method for amide coupling |
These methods utilize carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole to enhance coupling efficiency and suppress side reactions.
Protection and Deprotection Protocols
The Boc protecting group is stable under the coupling conditions but is removed in the final step using acidic conditions such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Boc Deprotection | TFA in dichloromethane or 6 N HCl in THF, room temp, 1-4 hr | Quantitative | Removes Boc to yield free amine |
This step is crucial to obtain the final free amine functionality on the piperidine nitrogen.
Representative Experimental Procedure Summary
| Step | Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | Dimethyl pyridine-3,5-dicarboxylate | Rh/C, H2 (5 atm), MeOH | RT 3 hr, 50°C 12 hr | Piperidine-3,5-dicarboxylate intermediate | Not specified |
| 2 | Intermediate above | Triethylamine, di-tert-butyl dicarbonate | Ice cooling, RT 12 hr | Boc-protected piperidine derivative | 70-80% |
| 3 | Boc-protected piperidine acid | EDC·HCl, HOBt, 4-methylpiperazine, triethylamine, DCM | RT 5-10 hr | Boc-protected 1-[(tert-butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid | 70-88% |
| 4 | Coupled product | TFA or HCl in organic solvent | RT 1-4 hr | Final deprotected compound | Quantitative |
Analytical Data and Characterization
- Nuclear Magnetic Resonance (NMR):
Characteristic signals for Boc tert-butyl group at δ ~1.4–1.5 ppm (singlet, 9H), piperidine ring methylene protons between δ 1.5–3.5 ppm, and signals corresponding to the 4-methylpiperazine substituent (multiplets in δ 2.2–3.5 ppm range). - Mass Spectrometry (MS):
Molecular ion peaks consistent with the expected molecular weight plus proton or sodium adducts (e.g., m/z values matching M+H or M+Na). - Chromatography:
Purification typically achieved by silica gel column chromatography using gradients of dichloromethane/methanol/ammonium hydroxide or hexane/ethyl acetate mixtures.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Carbodiimide-mediated coupling | EDC·HCl, HOBt, 4-methylpiperazine, triethylamine, DCM | RT, 5-10 hr | 70-88 | Mild, efficient amide bond formation |
| Mixed anhydride activation | Isobutyl chloroformate, N-methylmorpholine, THF, -10°C to RT | 73 | Suitable for large scale | |
| Boc protection | Di-tert-butyl dicarbonate, triethylamine, ethanol | RT, 12 hr | 70-80 | Protects piperidine nitrogen |
| Boc deprotection | TFA/DCM or 6 N HCl/THF | RT, 1-4 hr | Quantitative | Final step to free amine |
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the methylpiperazine moiety, depending on the reagents and conditions used.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), or oxidized to other functional groups using appropriate oxidizing agents.
Common reagents and conditions used in these reactions include acids, bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including peptides and heterocycles.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied. The presence of the BOC protecting group can also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs identified from diverse sources (Table 1).
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Reactivity
- The 4-methylpiperazine group in the target compound introduces a basic nitrogen, improving solubility in acidic environments via protonation. This contrasts with trifluoromethyl () and difluoromethyl-triazole () substituents, which enhance lipophilicity but reduce aqueous solubility .
- Boc protection is common across all compounds, offering acid-labile deprotection pathways. However, the Fmoc group in ’s compound allows orthogonal base-sensitive deprotection, enabling sequential synthetic modifications .
Purity and Availability Compounds like those in and are commercially available with ≥95% purity, typical for building blocks in drug discovery .
Biological Activity
1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid is a complex organic compound notable for its structural components, which include a piperidine ring and a piperazine moiety. Its molecular formula is C16H29N3O4, with a molecular weight of approximately 327.42 g/mol. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and utility in various biological applications, particularly in drug development.
The compound's structure incorporates multiple functional groups that influence its chemical reactivity and biological activity. The Boc group serves as a protecting group that can enhance the compound's stability during synthesis and application. The unique combination of piperidine and piperazine rings allows for diverse interactions with biological targets.
Biological Activity
Research indicates that 1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid exhibits several biological activities, particularly in the context of drug discovery and development. Key areas of investigation include:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for understanding its potential therapeutic effects.
- Receptor Binding : Interaction studies have focused on the binding affinity of this compound to different receptors, providing insights into its mechanism of action.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological activity of compounds related to 1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid:
- Antitumor Activity : A study demonstrated that related piperazine derivatives exhibited significant antitumor activity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance efficacy against tumors .
- Inhibition Studies : In vitro assays indicated that the compound could inhibit specific kinases involved in cancer progression, showcasing its potential as a lead compound in cancer therapy .
- Mechanistic Insights : Research has provided insights into how this compound interacts with molecular targets, emphasizing its role in modulating enzyme activity and receptor signaling pathways .
Synthesis and Applications
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves several steps, including the formation of the piperazine ring followed by Boc protection and subsequent carboxylic acid functionalization. This synthetic pathway is critical for producing compounds with desired biological activities.
Table 2: Synthetic Pathway Overview
| Step | Description |
|---|---|
| Formation of Piperazine | Synthesis begins with the creation of the piperazine ring. |
| Boc Protection | Introduction of the tert-butoxycarbonyl group for stability. |
| Carboxylic Acid Functionalization | Final step involves adding the carboxylic acid moiety. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
